N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Substitution reactions: Introduction of the 4-chlorophenyl and 3-methylbutyl groups through nucleophilic substitution reactions.
Final coupling: The phenyl group is introduced in the final step through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: is similar to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
This scaffold is pivotal for its interactions with various biological targets.
2.1 Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies show that derivatives can induce apoptosis in cancer cells through multiple pathways:
- Induction of Apoptosis : Flow cytometric analysis demonstrated that similar compounds significantly induced apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM) .
- Inhibition of Cell Proliferation : The compound's analogs have been tested against various cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer), revealing potent anti-proliferative effects .
2.2 Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine derivatives are also recognized as potential inhibitors of epidermal growth factor receptor (EGFR) and other kinases involved in tumor progression:
- EGFR Inhibition : A derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), showing promise as an effective EGFR inhibitor .
- Cell Cycle Arrest : The compound has demonstrated the ability to arrest the cell cycle at the S and G2/M phases, further contributing to its anticancer efficacy .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structural features:
Structural Feature | Impact on Activity |
---|---|
Chlorophenyl group | Enhances binding affinity to target proteins |
Methylbutyl substituent | Contributes to lipophilicity and cellular uptake |
Pyrazolo[3,4-d]pyrimidine core | Essential for kinase inhibition and anticancer activity |
Studies have shown that modifications to these groups can significantly alter the compound's potency and selectivity against different cancer types .
Case Study 1: Antitumor Activity in A549 Cells
A study conducted on A549 lung cancer cells revealed that the compound induced apoptosis effectively compared to doxorubicin, a standard chemotherapy agent. The results indicated that the pyrazolo[3,4-d]pyrimidine scaffold was crucial for its anti-proliferative activity.
Case Study 2: EGFR Inhibition
In another investigation focusing on EGFR inhibitors, derivatives similar to this compound were synthesized and evaluated for their kinase inhibition capabilities. Compound 12b showed remarkable inhibitory effects with IC50 values indicating high potency against both wild-type and mutant EGFR .
5. Conclusion
This compound presents promising biological activities primarily through its anticancer properties and kinase inhibition potential. Continued research into this compound could lead to novel therapeutic strategies for treating various cancers.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-15(2)12-13-24-22-27-20(26-17-10-8-16(23)9-11-17)19-14-25-29(21(19)28-22)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOEBFYTQYIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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